3-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO2S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05442107 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiazolidinones in Medicinal Chemistry
Thiazolidinones, including derivatives like 1,3-thiazolidin-4-ones, have attracted attention in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. The structural flexibility of thiazolidinones allows for the synthesis of a variety of derivatives, offering a broad spectrum of biological activities and making them a valuable scaffold in drug discovery (Santos et al., 2018).
Antioxidant Properties of Related Compounds
Compounds containing chromone structures, similar to the benzylidene component of the queried compound, have demonstrated significant antioxidant activities. These activities provide protection against oxidative stress, which is a critical factor in the development of various chronic diseases. The antioxidant potential of chromone derivatives has been evaluated through various assays, indicating their capability to scavenge reactive oxygen species (Kladna et al., 2014).
Applications in Environmental and Industrial Fields
Beyond biomedical applications, thiazolidinones and related compounds have been explored for environmental and industrial purposes. For instance, the use of redox mediators in combination with oxidoreductive enzymes for the treatment of organic pollutants showcases the versatility of such compounds in environmental remediation efforts. This approach enhances the degradation efficiency of recalcitrant compounds, highlighting the potential of thiazolidinones in environmental science (Husain & Husain, 2007).
Properties
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-11-3-6-14(9-12(11)2)19-17(21)16(23-18(19)22)10-13-4-7-15(20)8-5-13/h3-10,20H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJFABRXHMSSSV-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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